REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([C:7]([O:9]CC)=O)[S:5][CH:6]=1.[NH2:12][NH2:13]>C(O)C>[CH3:1][C:2]1[N:3]=[C:4]([C:7]([NH:12][NH2:13])=[O:9])[S:5][CH:6]=1
|
Name
|
|
Quantity
|
208 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)C(=O)OCC
|
Name
|
|
Quantity
|
6.028 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.046 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hours
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |